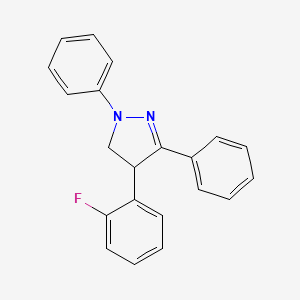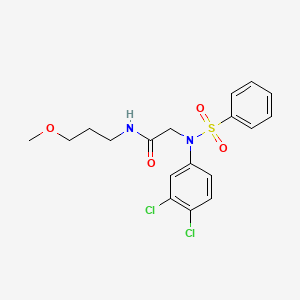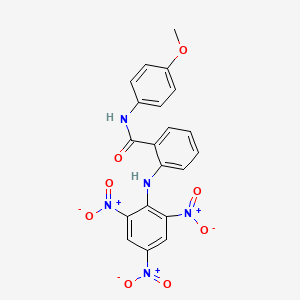![molecular formula C28H25NO4 B5082631 [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate](/img/structure/B5082631.png)
[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate: is an organic compound with a complex structure, combining naphthalene, phenoxy, and acetamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of 4-methylbenzylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.
Naphthalene Derivative Formation: The naphthalene ring is functionalized through Friedel-Crafts acylation, followed by reduction to introduce the desired substituents.
Coupling Reaction: The final step involves the esterification of the naphthalene derivative with phenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and phenoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the naphthalene ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones and phenoxyacetic acid derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene and phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Potential applications in the development of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene and phenoxy groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.
Uniqueness:
- The presence of both naphthalene and phenoxy groups in [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate provides unique reactivity and interaction profiles.
- Its potential applications in medicinal chemistry and materials science distinguish it from other similar compounds.
Propiedades
IUPAC Name |
[1-[acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-19-12-14-22(15-13-19)28(29-20(2)30)27-24-11-7-6-8-21(24)16-17-25(27)33-26(31)18-32-23-9-4-3-5-10-23/h3-17,28H,18H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFPPIYRDOKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)

![2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5082584.png)
![methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate](/img/structure/B5082586.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5082592.png)
![1-ethyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B5082599.png)


![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
![5'-(4-bromophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5082628.png)
![1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5082629.png)

![N-allyl-N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5082644.png)
